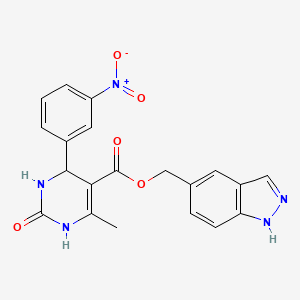
(1H-indazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-indazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features an indazole moiety linked to a tetrahydropyrimidine carboxylate, which is further substituted with a nitrophenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole moiety, followed by the construction of the tetrahydropyrimidine ring system. The final step involves the esterification of the carboxylate group with the indazole derivative.
Indazole Synthesis: The indazole moiety can be synthesized through a cyclization reaction of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Tetrahydropyrimidine Synthesis: The tetrahydropyrimidine ring can be constructed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Esterification: The final step involves the esterification of the carboxylate group with the indazole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1H-indazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indazole derivatives.
Hydrolysis: Carboxylic acid and alcohol.
科学的研究の応用
(1H-indazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of (1H-indazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The indazole moiety can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the nitrophenyl group can enhance binding affinity through electronic effects.
類似化合物との比較
Similar Compounds
- (1H-indazol-5-yl)methyl 6-methyl-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- (1H-indazol-5-yl)methyl 6-methyl-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- (1H-indazol-5-yl)methyl 6-methyl-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
The presence of the nitrophenyl group in (1H-indazol-5-yl)methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from similar compounds with different substituents on the phenyl ring.
特性
分子式 |
C20H17N5O5 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
1H-indazol-5-ylmethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H17N5O5/c1-11-17(19(26)30-10-12-5-6-16-14(7-12)9-21-24-16)18(23-20(27)22-11)13-3-2-4-15(8-13)25(28)29/h2-9,18H,10H2,1H3,(H,21,24)(H2,22,23,27) |
InChIキー |
IUBDFTYZBKVYCE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC4=C(C=C3)NN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13478875.png)
![3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B13478877.png)
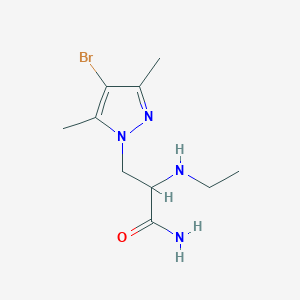
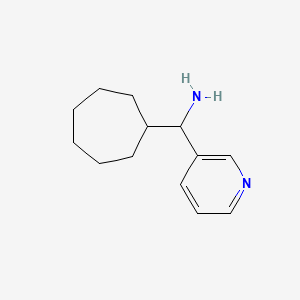


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride](/img/structure/B13478925.png)
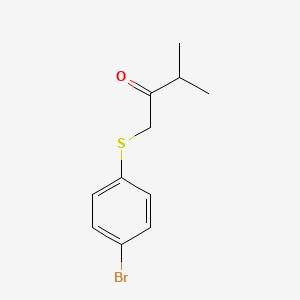


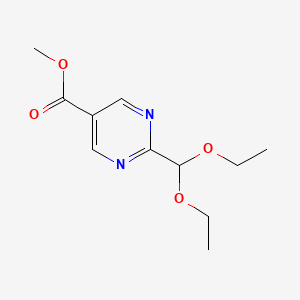
![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
